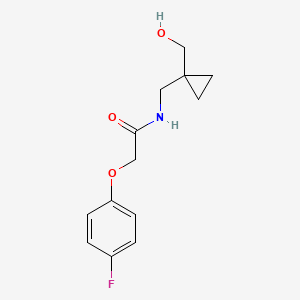
2-(4-fluorophenoxy)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-fluorophenoxy)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide” is a complex organic molecule. It contains a fluorophenoxy group, which is a common feature in many biologically active compounds, including certain pharmaceuticals . The presence of the cyclopropyl group and the acetamide group could also suggest potential biological activity .
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Related Compounds : Research by Yang Man-li (2008) focused on synthesizing novel acetamides using primary compounds similar to 2-(4-fluorophenoxy)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide. These studies are crucial for understanding the chemical properties and potential applications of such compounds in various fields (Yang Man-li, 2008).
Chemoselective Acetylation in Drug Synthesis : The work by Deepali B Magadum and G. Yadav (2018) describes the chemoselective acetylation process, which is relevant to the synthesis of compounds like 2-(4-fluorophenoxy)-acetamide derivatives. This process is significant in the synthesis of drugs, including antimalarials (Deepali B Magadum & G. Yadav, 2018).
Photoreactions in Solvents : Research by Y. Watanabe, S. Fukuyoshi, and A. Oda (2015) on flutamide, a compound with a similar phenoxy component, shows different photoreactions in various solvents. This study highlights the importance of solvent choice in the stability and reactivity of such compounds (Y. Watanabe, S. Fukuyoshi, & A. Oda, 2015).
Thermal Degradation Studies : Geraldine Dowling et al. (2017) studied the thermal degradation of modafinil and related compounds. Understanding the thermal stability of similar compounds can be crucial for their safe and effective use in various applications (Geraldine Dowling et al., 2017).
Herbicidal Activity : Research by Daoxin Wu et al. (2011) on N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides shows the potential use of similar compounds in agriculture as herbicides. This demonstrates the diverse applications of such chemical compounds in fields beyond pharmaceuticals (Daoxin Wu et al., 2011).
Photovoltaic Efficiency Modeling : Y. Mary et al. (2020) conducted studies on benzothiazolinone acetamide analogs, which could inform the potential photovoltaic applications of 2-(4-fluorophenoxy)-acetamide derivatives. This suggests a potential application in the development of solar cells and renewable energy technologies (Y. Mary et al., 2020).
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c14-10-1-3-11(4-2-10)18-7-12(17)15-8-13(9-16)5-6-13/h1-4,16H,5-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSADOQPRIWPMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)COC2=CC=C(C=C2)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476078.png)


![3-(4-ethylphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2476082.png)




![3-[4-(azepan-1-yl)phenyl]prop-2-enoic Acid](/img/structure/B2476088.png)
![4-(2-((3-(3-Methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide](/img/structure/B2476090.png)



